molecular formula C7H13BrO2 B1268046 Butyl 2-bromopropanoate CAS No. 41145-84-0

Butyl 2-bromopropanoate

Cat. No. B1268046
CAS RN: 41145-84-0
M. Wt: 209.08 g/mol
InChI Key: INMAEXGIVZJYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Butyl 2-bromopropanoate and related compounds often involves halogenation reactions and the manipulation of ester groups. For instance, the addition of bromine to certain alkenoates leads to the formation of bromo-alkenoic acids through a series of halogenation and ester group decomposition reactions (Shin et al., 1975). Another example is the zinc- and samarium-promoted substitution reactions with methyl 2-bromopropanoate, which showcase the intricate reactivity of this compound in generating substitution products (Valiullina et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its reactivity and the types of reactions it can undergo. The presence of the bromo and ester groups within the same molecule allows for a variety of chemical transformations, leading to the formation of complex molecules. The synthesis and X-ray analysis of related compounds provide insights into the molecular configurations and the impact of substituents on the chemical behavior of such molecules (El Ashry et al., 2011).

Chemical Reactions and Properties

This compound is involved in a myriad of chemical reactions, showcasing its versatility. For instance, it participates in reactions with N-chloro- and N-bromodiethylamines, leading to the formation of various succinate derivatives through anion-radical reaction mechanisms (Zorin et al., 2021). The compound's ability to undergo neighboring-group-participated dibromohydration for the synthesis of complex molecules like 2-(2,4-dibromobut-2-enoyl)benzoate also highlights its chemical properties (Yuan et al., 2018).

Scientific Research Applications

1. Homolytic Reactions and Radical Chain Mechanisms

Butyl 2-bromopropanoate has been utilized in the study of homolytic reactions of ligated boranes. Specifically, it is involved in a radical chain mechanism where phosphine–boryl radicals abstract halogen from the bromo ester. This leads to reductions that may also be initiated photochemically and are inhibited by phenolic radical scavengers (Baban & Roberts, 1988).

2. Synthesis of Complex Organic Compounds

Research has shown that this compound can be involved in the synthesis of complex organic compounds. For example, its reaction with N-chloro- or N-bromodiethylamine results in the formation of diethyl succinate, suggesting an anion-radical reaction mechanism (Zorin, Zaynashev, & Zorin, 2021).

3. Polymerization Processes

This compound is used as an initiator in polymerization processes. For instance, it has been used to produce various types of acrylonitrile-containing polymers through a combination of metal-catalyzed living radical polymerization and nitroxide-mediated free-radical polymerization (Ilhanli, Erdogan, Tunca, & Hizal, 2006).

4. Radiotracer Synthesis

In medical imaging, this compound has been used in the synthesis of precursors for positron emission tomography (PET) radiotracers. This synthesis pathway is critical for developing radiotracers like [18F]FPGLN used in tumor imaging (Liu et al., 2017).

Safety and Hazards

Butyl 2-bromopropanoate is considered hazardous. It is highly flammable and may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and avoid contact with skin, eyes, and clothing .

Mechanism of Action

Target of Action

Butyl 2-bromopropanoate, also known as tert-butyl 2-bromopropanoate, is an organobromine compound . It is primarily used in the realm of organic synthesis . The compound functions as an electrophile , which means it has a tendency to attract electrons and react with nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound readily engages with nucleophiles such as amines, alcohols, and carboxylic acids . This interaction results in the formation of novel compounds . The bromine atom in the compound is a good leaving group, which makes it easier for the compound to undergo nucleophilic substitution reactions .

Biochemical Pathways

Given its reactivity with nucleophiles, it can be inferred that the compound may be involved in various organic synthesis reactions, leading to the formation of a wide range of products .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes with various nucleophiles. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of novel compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can affect the compound’s reactivity and the types of reactions it undergoes . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and reactivity .

properties

IUPAC Name

butyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMAEXGIVZJYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961461
Record name Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41145-84-0
Record name Propanoic acid, 2-bromo-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41145-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-bromopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041145840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl 2-bromopropanoate
Reactant of Route 2
Reactant of Route 2
Butyl 2-bromopropanoate
Reactant of Route 3
Reactant of Route 3
Butyl 2-bromopropanoate
Reactant of Route 4
Reactant of Route 4
Butyl 2-bromopropanoate
Reactant of Route 5
Reactant of Route 5
Butyl 2-bromopropanoate
Reactant of Route 6
Reactant of Route 6
Butyl 2-bromopropanoate

Q & A

Q1: What does the research reveal about the reactivity of Butyl 2-bromopropanoate?

A1: The research demonstrates that this compound readily reacts with sodium phenolate under microwave irradiation to yield Butyl 2-phenoxypropanoate []. This suggests that the bromine atom in this compound is susceptible to nucleophilic substitution reactions, a common characteristic of alkyl halides. The reaction proceeds with a high yield (95%) in a short reaction time (65 seconds), highlighting the efficiency of microwave heating in promoting this transformation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.